![molecular formula C6H5NS B14745010 5H-thieno[2,3-c]pyrrole CAS No. 250-63-5](/img/structure/B14745010.png)
5H-thieno[2,3-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-thieno[2,3-c]pyrrole: is a heterocyclic compound that consists of a fused thiophene and pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-thieno[2,3-c]pyrrole can be achieved through a novel phosphineimine–alkylidenemalonate cyclization reaction . This method involves the cyclization of phosphineimine with alkylidenemalonate under specific conditions to form the desired compound.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5H-thieno[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, such as halogenation or alkylation, can be carried out to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while substitution reactions can produce various functionalized thieno[2,3-c]pyrrole derivatives .
Scientific Research Applications
Chemistry: 5H-thieno[2,3-c]pyrrole is used as a building block in the synthesis of conjugated polymers and organic semiconductors. These materials are essential for developing organic photovoltaic cells and organic light-emitting diodes (OLEDs) .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as kinase inhibitors and antimicrobial agents. These compounds are being investigated for their therapeutic applications in treating various diseases .
Industry: The compound is also utilized in the development of corrosion inhibitors and other industrial chemicals. Its unique structural properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5H-thieno[2,3-c]pyrrole and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. For example, certain derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby inhibiting its activity. This interaction can disrupt cellular signaling pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Thieno[2,3-b]pyrrole: This compound has a similar fused ring structure but differs in the position of the nitrogen atom.
Thieno[3,4-c]pyrrole: Another related compound with a different arrangement of the thiophene and pyrrole rings.
Uniqueness: 5H-thieno[2,3-c]pyrrole is unique due to its specific ring fusion and electronic properties. These characteristics make it particularly valuable in the development of advanced materials and pharmaceuticals .
Properties
CAS No. |
250-63-5 |
|---|---|
Molecular Formula |
C6H5NS |
Molecular Weight |
123.18 g/mol |
IUPAC Name |
5H-thieno[2,3-c]pyrrole |
InChI |
InChI=1S/C6H5NS/c1-2-8-6-4-7-3-5(1)6/h1-4,7H |
InChI Key |
SHZBQOWKRGTTIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CNC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Oxoarsanyl)phenyl]arsonic acid](/img/structure/B14744929.png)
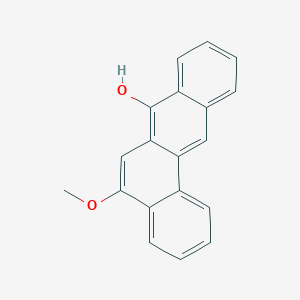
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
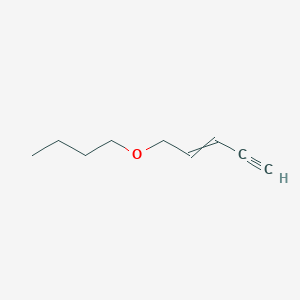
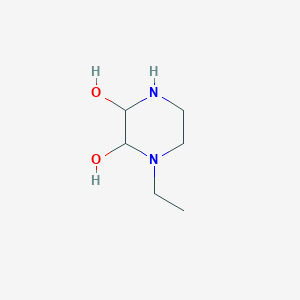
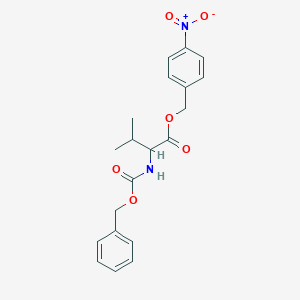
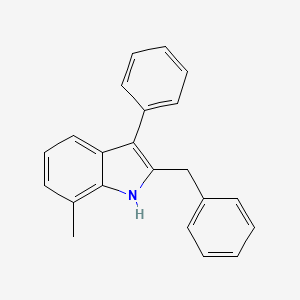
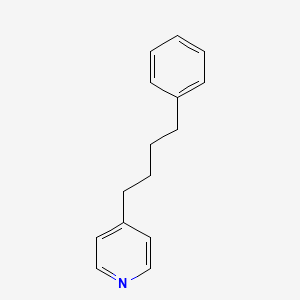
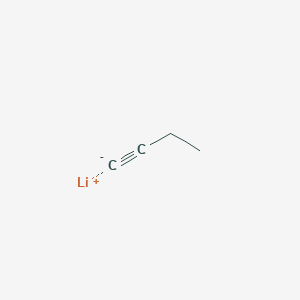
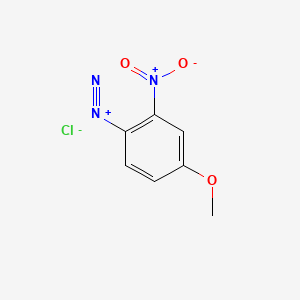
![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)



